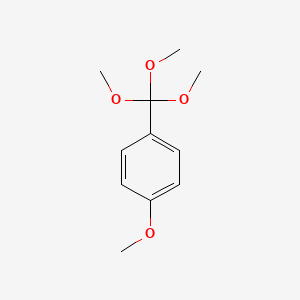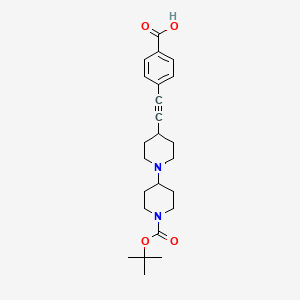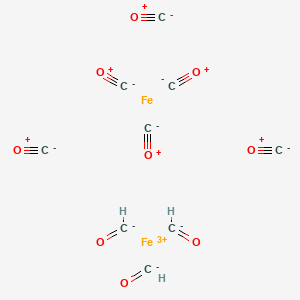
carbon monoxide;iron;iron(3+);methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C9H3Fe2O9 and a molecular weight of 366.8 g/mol . This compound is a coordination complex consisting of two iron atoms and nine carbon monoxide ligands. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diiron nonacarbonyl can be synthesized through the reaction of iron pentacarbonyl with carbon monoxide under high pressure. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the complex . The general reaction is as follows:
2Fe(CO)5+4CO→Fe2(CO)9
Industrial Production Methods
In industrial settings, diiron nonacarbonyl is produced by the direct carbonylation of iron in the presence of carbon monoxide. The process involves passing carbon monoxide gas over finely divided iron at high temperatures and pressures. The resulting product is then purified through distillation or recrystallization to obtain high-purity diiron nonacarbonyl .
Análisis De Reacciones Químicas
Types of Reactions
Diiron nonacarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced to form iron metal and carbon monoxide.
Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands such as triphenylphosphine in the presence of a base.
Major Products
Oxidation: Iron oxides (Fe2O3, Fe3O4) and carbon dioxide.
Reduction: Iron metal and carbon monoxide.
Substitution: Various iron-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Diiron nonacarbonyl has numerous applications in scientific research, including:
Material Science: The compound is used in the synthesis of iron-containing materials and nanoparticles.
Biological Studies: It serves as a model compound for studying the behavior of iron-carbonyl complexes in biological systems.
Industrial Applications: Diiron nonacarbonyl is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which diiron nonacarbonyl exerts its effects involves the coordination of carbon monoxide ligands to the iron centers. The compound can undergo ligand exchange reactions, where the carbon monoxide ligands are replaced by other ligands. This process is facilitated by the electron-rich iron centers, which can form stable complexes with various ligands .
Comparación Con Compuestos Similares
Similar Compounds
Iron Pentacarbonyl (Fe(CO)5): A similar iron-carbonyl complex with five carbon monoxide ligands.
Triiron Dodecacarbonyl (Fe3(CO)12): A complex with three iron atoms and twelve carbon monoxide ligands.
Nickel Carbonyl (Ni(CO)4): A nickel-carbonyl complex with four carbon monoxide ligands.
Uniqueness
Diiron nonacarbonyl is unique due to its specific coordination environment and the number of carbon monoxide ligands. It has distinct reactivity compared to other iron-carbonyl complexes, making it valuable in specific catalytic and synthetic applications .
Propiedades
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Fe2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
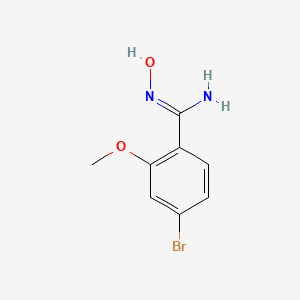
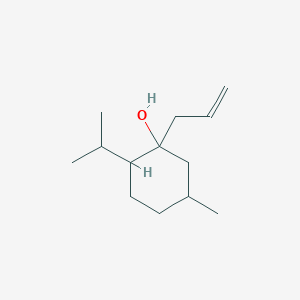
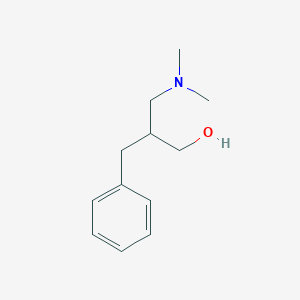
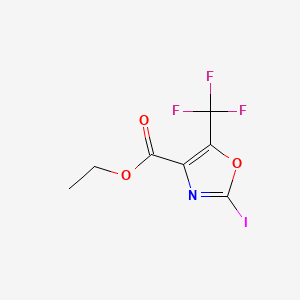
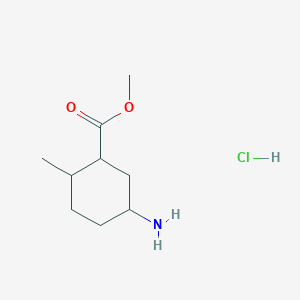


![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
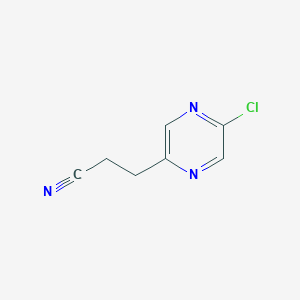
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
